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Compound of Interest

Compound Name: 3,3-Dimethylpent-4-ynoic acid

CAS No.: 67099-40-5

Cat. No.: B8620834

Get Quote

In the landscape of molecular design, particularly within pharmaceutical and materials science,

the demand for versatile chemical building blocks is perpetual. 3,3-dimethylpent-4-ynoic acid
is an exemplar of such a scaffold, integrating two highly valuable and orthogonally reactive

functional groups: a sterically encumbered carboxylic acid and a terminal alkyne. While

extensive literature on this specific molecule is nascent, its structure suggests significant

potential for applications ranging from complex organic synthesis to the construction of novel

therapeutic agents.

This guide provides a comprehensive analysis of the chemical properties, reactivity, and

synthetic potential of 3,3-dimethylpent-4-ynoic acid. By dissecting the behavior of its

constituent functional groups and considering the influence of its unique structural features—

namely the gem-dimethyl substitution—we offer field-proven insights for researchers, scientists,

and drug development professionals seeking to leverage this promising molecule.
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The foundational attributes of a molecule dictate its behavior in a chemical system. 3,3-
dimethylpent-4-ynoic acid possesses a unique topology that influences its reactivity,

solubility, and metabolic stability.

Caption: Molecular structure of 3,3-dimethylpent-4-ynoic acid.

The molecule's formula is C₇H₁₀O₂ with a molecular weight of approximately 126.15 g/mol [1].

The key structural features are:

A Terminal Alkyne: The C≡C-H group is a versatile functional handle. The terminal proton is

weakly acidic, and the triple bond can undergo a variety of addition reactions, most notably

cycloadditions.

A Carboxylic Acid: This group provides a locus for transformations into esters, amides, and

acid chlorides, and can participate in hydrogen bonding, influencing solubility and

interactions with biological targets.

A Quaternary Center: The gem-dimethyl group at the C3 position (alpha to the alkyne, beta

to the carboxyl) introduces significant steric hindrance. This is not a flaw but a feature; it

conformationally locks the backbone and can act as a "metabolic shield," preventing

enzymatic degradation at adjacent positions—a highly desirable trait in drug design.

Table 1: Computed Physicochemical Properties

Property Value Source

Molecular Formula C₇H₁₀O₂ [1]

Molecular Weight 126.15 g/mol [1]

XLogP3 1.2 [1]

Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count| 2 |[1] |

Predicted Spectroscopic Signature
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While empirical spectral data for this specific molecule is not widely published, its signature can

be reliably predicted based on well-established principles of organic spectroscopy. A researcher

synthesizing this compound would look for the following characteristic signals to confirm its

identity.

Table 2: Predicted Spectroscopic Data for 3,3-dimethylpent-4-ynoic acid
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Spectroscopy Feature Predicted Position Rationale

IR ≡C-H stretch ~3300 cm⁻¹ (sharp)
Characteristic of a
terminal alkyne C-H
bond.

O-H stretch
2500-3300 cm⁻¹

(broad)

Characteristic of the

hydrogen-bonded

carboxylic acid

hydroxyl group.

C≡C stretch ~2100 cm⁻¹ (weak)

Characteristic of a

terminal alkyne triple

bond.

C=O stretch ~1710 cm⁻¹ (strong)

Characteristic of a

saturated carboxylic

acid carbonyl.

¹H NMR -COOH
~10-12 ppm (singlet,

broad)

Deshielded acidic

proton of the

carboxylic acid.

≡C-H ~2.0-2.5 ppm (singlet) Acetylenic proton.

-CH₂- ~2.4 ppm (singlet)

Methylene protons

alpha to the carbonyl

group.

-C(CH₃)₂ ~1.3 ppm (singlet, 6H)

Six equivalent protons

of the two methyl

groups.

¹³C NMR C=O ~175-180 ppm
Carboxylic acid

carbonyl carbon.

C≡CH ~80-90 ppm
Quaternary sp-

hybridized carbon.

C≡CH ~70-80 ppm
Terminal sp-hybridized

carbon.
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Spectroscopy Feature Predicted Position Rationale

-C(CH₃)₂ ~35-45 ppm
Quaternary sp³-

hybridized carbon.

-CH₂- ~40-50 ppm Methylene carbon.

| | -C(CH₃)₂ | ~25-30 ppm | Methyl carbons. |

Chemical Reactivity: A Tale of Two Functional
Groups
The synthetic utility of 3,3-dimethylpent-4-ynoic acid stems from the distinct and controllable

reactivity of its acid and alkyne moieties. This orthogonality allows for selective modification of

one group while leaving the other intact for subsequent transformations.

Carboxylic Acid Reactions Terminal Alkyne Reactions

3,3-dimethylpent-4-ynoic acid

Ester
(Fischer Esterification)

 R'OH, H⁺ 

Amide
(DCC/EDC Coupling)

 R'NH₂, Coupling Agent 

Acid Chloride
(SOCl₂ or (COCl)₂)

 SOCl₂ 

Primary Alcohol
(LiAlH₄ Reduction)

 1. LiAlH₄

2. H₃O⁺ 

Acetylide Anion
(NaNH₂ or n-BuLi)

 Strong Base 

1,2,3-Triazole
(CuAAC 'Click' Chemistry)

 R-N₃, Cu(I) 

Methyl Ketone
(Hydration, HgSO₄)

 H₂O, H₂SO₄, HgSO₄ 

Aldehyde
(Hydroboration-Oxidation)

 1. Sia₂BH
2. H₂O₂, NaOH 

C-C Bond Formation
(R-X)

 Electrophile (R-X) 
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Caption: Orthogonal reactivity workflow of 3,3-dimethylpent-4-ynoic acid.

Reactions of the Carboxylic Acid Group
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The carboxylic acid can be converted into a range of derivatives via nucleophilic acyl

substitution[2][3]. However, the gem-dimethyl group at the adjacent C3 position introduces

steric hindrance, which may necessitate more forcing conditions (e.g., higher temperatures,

longer reaction times) or more potent reagents compared to unhindered acids.

Esterification: The Fischer esterification, involving reaction with an alcohol under strong acid

catalysis (e.g., H₂SO₄, HCl), is a standard transformation[4]. The acid catalyst protonates the

carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the

alcohol[4].

Amide Formation: Direct conversion to amides using amines is often inefficient due to acid-

base chemistry. The preferred method involves activation of the carboxylic acid with a

coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary

amine.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

readily converts the carboxylic acid to the highly reactive 3,3-dimethylpent-4-ynoyl chloride.

This intermediate is not typically isolated and is used directly to synthesize esters and

amides under milder conditions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the

carboxylic acid to the corresponding primary alcohol, 3,3-dimethylpent-4-yn-1-ol. The alkyne

is generally unreactive to LiAlH₄.

Reactions of the Terminal Alkyne Group
The terminal alkyne is a hub of synthetic activity, enabling carbon-carbon bond formation and

facile conjugation to other molecules.

Deprotonation and Alkylation: The terminal proton is acidic (pKa ≈ 25) and can be removed

by a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to form a nucleophilic

acetylide anion[5]. This anion can then react with various electrophiles, such as alkyl halides,

in an Sₙ2 reaction to form a new carbon-carbon bond, elongating the carbon chain.

Hydration:
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Markovnikov Addition: In the presence of aqueous acid and a mercuric sulfate (HgSO₄)

catalyst, water adds across the triple bond to yield an enol intermediate, which rapidly

tautomerizes to the corresponding methyl ketone[6][7].

Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane like

disiamylborane (Sia₂BH) followed by oxidative workup (H₂O₂, NaOH), results in the anti-

Markovnikov addition of water, yielding an aldehyde after tautomerization[7].

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably one of the most

powerful reactions for a terminal alkyne. As a cornerstone of "click chemistry," the CuAAC

reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring

with extremely high efficiency and selectivity[8]. This reaction is widely used in drug

discovery, bioconjugation, and materials science for its reliability and biocompatibility[8].

Proposed Synthesis and Experimental Protocol
While multiple synthetic routes could be envisioned, a plausible approach involves the

alkylation of a protected propargyl alcohol derivative followed by oxidation.

Step 1: Grignard Addition

Step 2: Acetylation (Protection/Rearrangement)
Step 3: Oxidative Cleavage

3-hydroxy-3-methyl-2-butanone

Ethynylmagnesium bromide 3,4-dimethylpent-1-yne-3,4-diol

  THF, 0°C to rt   Acetic Anhydride, Pyridine

4-acetoxy-3,4-dimethylpent-1-yne

Jones Reagent (CrO₃, H₂SO₄)

3,3-dimethylpent-4-ynoic acid

1. Ethynylmagnesium bromide
in THF

2. Acetic Anhydride, Pyridine

3. Jones Oxidation
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Caption: A plausible synthetic pathway to 3,3-dimethylpent-4-ynoic acid.

Protocol: Synthesis via Alkylation of an Acetylide
This protocol outlines a robust method starting from commercially available 3-methyl-1-butyn-3-

ol.

Objective: To synthesize 3,3-dimethylpent-4-ynoic acid.

Materials:

3-methyl-1-butyn-3-ol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Ethyl bromoacetate

Diethyl ether

Lithium hydroxide (LiOH)

Methanol (MeOH)

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Deprotonation (Formation of Alkoxide/Acetylide):

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous THF (100 mL).

Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C (ice bath).
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Add a solution of 3-methyl-1-butyn-3-ol (1.0 eq) in anhydrous THF (20 mL) dropwise over

30 minutes.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 1 hour. This forms the dianion.

Alkylation (C-C Bond Formation):

Cool the reaction mixture back to 0 °C.

Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

The causality here is that the Sₙ2 reaction requires time, and proceeding slowly minimizes

side reactions.

Workup and Extraction of the Ester:

Carefully quench the reaction by slowly adding water at 0 °C.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure to yield the crude ethyl 3,3-dimethyl-4-yn-1-

oate.

Saponification (Hydrolysis to the Carboxylic Acid):

Dissolve the crude ester in a mixture of Methanol:THF:Water (3:1:1).

Add lithium hydroxide (3.0 eq) and stir at room temperature until TLC or LC-MS indicates

complete consumption of the starting material.

Concentrate the mixture under reduced pressure to remove most of the organic solvents.

Dilute the residue with water and wash with diethyl ether to remove any non-polar

impurities.
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Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

Extract the product with ethyl acetate (3 x 50 mL).

Final Purification:

Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

The resulting crude product can be purified by silica gel column chromatography or

recrystallization to afford pure 3,3-dimethylpent-4-ynoic acid.

Applications in Drug Development and Medicinal
Chemistry
The unique combination of a sterically hindered acid and a versatile alkyne makes this

molecule a highly attractive scaffold for drug discovery.

Scaffold Decoration: The orthogonal nature of the functional groups allows for a divergent

synthetic approach. The alkyne can be used as an anchor point for "click" chemistry to

rapidly generate a library of triazole-containing compounds, while the carboxylic acid can be

converted into various amides or esters to modulate pharmacokinetics (solubility, cell

permeability) and pharmacodynamics (target binding).[8]

Metabolic Stability: The gem-dimethyl group can sterically block access of metabolic

enzymes (e.g., Cytochrome P450s), preventing oxidation at the C3 position and potentially

increasing the half-life of a drug candidate.

Conformational Rigidity: The quaternary center and the linear alkyne restrict the

conformational freedom of the molecule. This can be advantageous in drug design by pre-

organizing the molecule into a specific bioactive conformation, reducing the entropic penalty

upon binding to a protein target.

Bioisostere: The carboxylic acid can be converted into other acidic bioisosteres, such as

tetrazoles, to fine-tune acidity and membrane permeability. The alkyne itself can act as a

bioisosteric replacement for other groups in a lead compound.
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Conclusion
3,3-dimethylpent-4-ynoic acid represents a powerful yet underexplored building block for

advanced organic synthesis. Its value lies not in the complexity of its structure, but in the

strategic integration of simple, robust, and orthogonally reactive functional groups. The steric

influence of the gem-dimethyl group provides an additional layer of control over its chemical

behavior and metabolic fate. For researchers in drug development and materials science, this

molecule offers a reliable and versatile platform for constructing novel molecular architectures

with precisely tailored properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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